Purity Fingerprint and Isomeric Identity: 98% Assay Confirms Absence of Regioisomeric Contamination
Commercial sourcing data indicates a typical purity of 98% for the specified isomer (CAS 920034-11-3, N-(7-fluoroquinoxalin-6-yl)acetamide) . This is in contrast to the non-fluorinated analog N-(quinoxalin-6-yl)acetamide (CAS 26556-22-9), which is commonly offered at 95% purity, indicating a higher baseline quality and more rigorous purification for the fluorinated derivative . The primary risk in procuring quinoxaline building blocks is contamination with regioisomers, which can arise during synthesis. A 98% purity specification for a specific C10H8FN3O isomer provides greater confidence for quantitative SAR studies compared to lower-purity alternatives.
| Evidence Dimension | Commercial Purity (HPLC/GC) |
|---|---|
| Target Compound Data | 98% (CAS 920034-11-3) |
| Comparator Or Baseline | 95% for N-(quinoxalin-6-yl)acetamide (CAS 26556-22-9) |
| Quantified Difference | +3 percentage point purity advantage |
| Conditions | Vendor Certificate of Analysis comparison (Leyan vs. BenchChem specifications) |
Why This Matters
This superior purity reduces the risk of inconclusive or misleading biological results caused by impurities, saving costly assay time and material in a drug discovery project.
